EGFR Kinase Inhibition Potency Comparison with Unsubstituted Quinazolinone Analog
In a head-to-head enzymatic assay, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide demonstrated an IC50 of 9.31 nM against EGFR, while the direct analog lacking 6,7-dimethoxy groups (N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide) showed an IC50 of 147 nM, a 15.8-fold loss in potency [1].
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.31 nM |
| Comparator Or Baseline | N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, IC50 = 147 nM |
| Quantified Difference | 15.8-fold more potent |
| Conditions | Displacement of [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from human A431 cell membranes |
Why This Matters
The 6,7-dimethoxy substitution is critical for maintaining low-nanomolar EGFR affinity, directly influencing target engagement and cellular assay performance.
- [1] BindingDB. BDBM50370938 CHEMBL1203939. Affinity Data: IC50 9.31 nM for 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide. https://www.bindingdb.org/bind/ByCompound?compound_acid=1144496-07-0 View Source
